3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one
CAS No.:
Cat. No.: VC13309182
Molecular Formula: C12H10N4O3
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N4O3 |
|---|---|
| Molecular Weight | 258.23 g/mol |
| IUPAC Name | 3-(6-nitrobenzotriazol-1-yl)cyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C12H10N4O3/c17-10-3-1-2-8(6-10)15-12-7-9(16(18)19)4-5-11(12)13-14-15/h4-7H,1-3H2 |
| Standard InChI Key | STCLUXCAEMKMCB-UHFFFAOYSA-N |
| SMILES | C1CC(=CC(=O)C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
| Canonical SMILES | C1CC(=CC(=O)C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a benzotriazole ring system substituted with a nitro group at position 6, linked to a cyclohexenone moiety via a nitrogen atom. The molecular formula is C₁₂H₁₀N₄O₃, with a molecular weight of 258.23 g/mol. Key structural identifiers include:
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 3-(6-nitrobenzotriazol-1-yl)cyclohex-2-en-1-one |
| SMILES | C1CC(=CC(=O)C1)N2C3=C(C=CC(=C3)N+[O-])N=N2 |
| InChI Key | STCLUXCAEMKMCB-UHFFFAOYSA-N |
| X-Ray Crystallography | Not reported in available literature |
The benzotriazole component contributes aromaticity and electron-deficient characteristics due to the nitro group, while the cyclohexenone introduces a conjugated enone system capable of Michael additions and Diels-Alder reactions.
Spectroscopic Data
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¹H NMR: Protons on the cyclohexenone ring resonate between δ 2.5–3.5 ppm (methylene groups) and δ 6.0–7.0 ppm (olefinic proton). Benzotriazole aromatic protons appear as doublets or triplets at δ 7.5–8.5 ppm .
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1340 cm⁻¹ (symmetric NO₂ stretch).
Synthesis and Optimization
Conventional Synthesis
The compound is synthesized via nucleophilic substitution between 6-nitro-1H-benzotriazole and 2-cyclohexen-1-one under basic conditions:
Reaction Conditions:
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Base: Sodium hydroxide (1.2 equiv) in ethanol/methanol.
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Temperature: Reflux at 80°C for 12–24 hours.
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Yield: 60–75% after purification by recrystallization or column chromatography.
Mechanism: Deprotonation of benzotriazole at N1 facilitates nucleophilic attack on the α-carbon of cyclohexenone, followed by elimination of water.
Industrial-Scale Production
Continuous flow reactors are employed for scalability, enhancing heat transfer and reducing reaction times. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Residence Time | 10–15 minutes |
| Temperature | 100–120°C |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | None required |
This method achieves yields >85% with minimal byproducts.
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
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Nitro Group: Undergoes reduction to amine (H₂/Pd-C) or nucleophilic aromatic substitution (e.g., with thiols) .
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Cyclohexenone: Participates in conjugate additions (e.g., Grignard reagents) and cycloadditions .
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Benzotriazole: Acts as a leaving group in SNAr reactions or stabilizes transition states in catalysis .
Redox Behavior
Cyclic voltammetry reveals two reduction peaks:
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-0.5 V (vs. Ag/AgCl): Reduction of the nitro group to hydroxylamine.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor to bioactive molecules:
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Antimicrobial Agents: Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Anticancer Scaffolds: Functionalization at the cyclohexenone position yields inhibitors of tubulin polymerization (IC₅₀ = 0.8 µM) .
Materials Science
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Corrosion Inhibition: Adsorbs on metal surfaces via the benzotriazole ring, reducing corrosion rates by 70–90% in acidic environments .
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Polymer Additives: Enhances UV stability in polyesters by scavenging free radicals .
Catalysis
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Ligand in CuAAC Reactions: Facilitates click chemistry with turnover frequencies (TOF) > 500 h⁻¹ .
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Organocatalyst: Promotes asymmetric aldol reactions with enantiomeric excess (ee) up to 92% .
Future Directions
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